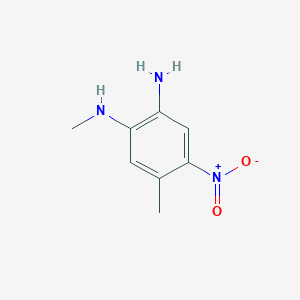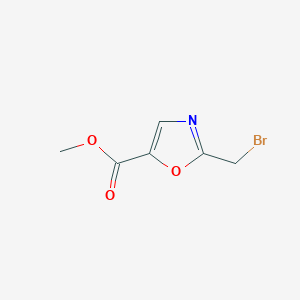![molecular formula C10H12N2OS B13931630 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 5705-28-2](/img/structure/B13931630.png)
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is an organic compound that belongs to the class of thienopyrans. This compound is characterized by a fused ring system that includes both thiophene and pyran rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved through the Gewald reaction. This involves the reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium. The reaction is typically catalyzed by a mixture of morpholine and diethylamine, and it is carried out at a lower temperature (40–41°C) to improve yields and reduce by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the optimized conditions for the Gewald reaction can be scaled up for industrial synthesis. The use of efficient catalysts and controlled reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Acylation: Reaction with acid chlorides to form corresponding amides.
Substitution: Reaction with active methylene compounds such as ethyl 2-phenylacetate, ethyl acetoacetate, and acetylacetone.
Common Reagents and Conditions
Acylation: Anhydrous dioxane as the solvent.
Substitution: Basic medium with catalysts like morpholine and diethylamine.
Major Products
Acylation: Formation of corresponding amides.
Substitution: Formation of pyrano[4’,3’:4,5]thieno[2,3-b]pyridines and their derivatives.
Applications De Recherche Scientifique
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been studied for its potential biological activities, including:
Anticonvulsant Activity: Exhibits weak anticonvulsant activity.
Sedative Activity: Some derivatives display sedative properties.
Antibacterial and Antitumor Activities: Thieno[2,3-b]pyridines and their derivatives, based on this compound, show a broad spectrum of biological activities.
Mécanisme D'action
The exact mechanism of action for 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully elucidated. its derivatives have been shown to interact with molecular targets such as Ras-related GTPases, specifically Rab7, which plays a role in class switch DNA recombination and plasma cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Uniqueness
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile stands out due to its specific fused ring structure and the potential for diverse biological activities. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry.
Propriétés
Numéro CAS |
5705-28-2 |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C10H12N2OS/c1-10(2)3-6-7(4-11)9(12)14-8(6)5-13-10/h3,5,12H2,1-2H3 |
Clé InChI |
VOXMJYYKAHZMMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CO1)SC(=C2C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


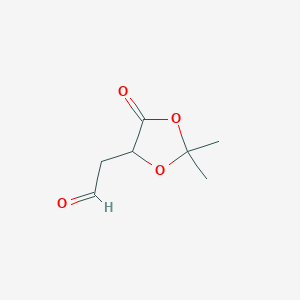
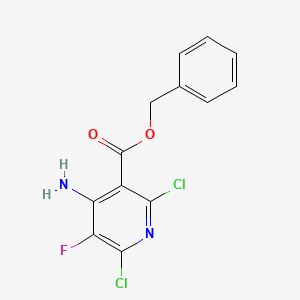
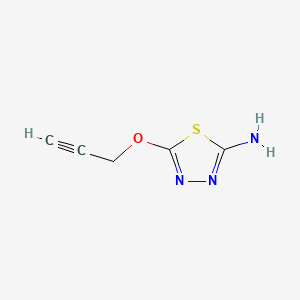
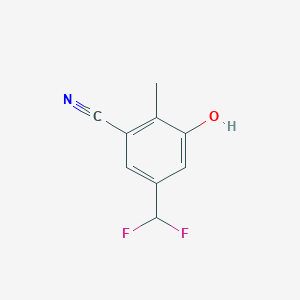
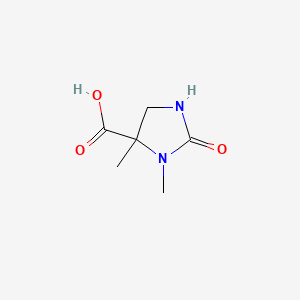
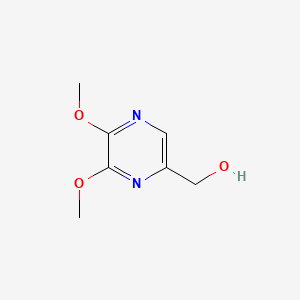
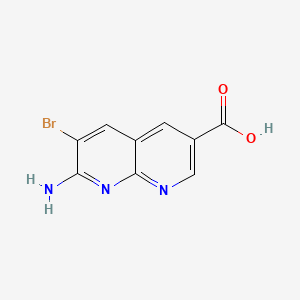
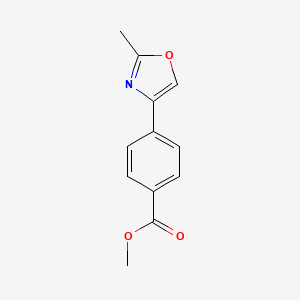
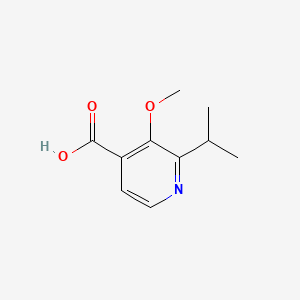

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)
